molecular formula C11H17N3 B060468 1-(3,6-Dimethylpyridin-2-YL)piperazine CAS No. 163613-81-8

1-(3,6-Dimethylpyridin-2-YL)piperazine

Cat. No.: B060468
CAS No.: 163613-81-8
M. Wt: 191.27 g/mol
InChI Key: REEWVEBDUZVMMX-UHFFFAOYSA-N
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Description

1-(3,6-Dimethylpyridin-2-yl)piperazine (CAS 163613-81-8) is a synthetic organic compound with a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol . It features a piperazine ring substituted with a 3,6-dimethylpyridin-2-yl group, a common structural motif in medicinal chemistry known for contributing to favorable drug-like properties, including the potential to cross the blood-brain barrier . Piperazine derivatives are a broad and pharmacologically significant class of compounds, forming the core structure of many therapeutic agents and research tools . The primary research value of this and similar N,N-disubstituted piperazines lies in their application as key intermediates in drug discovery and as tools for probing biological systems. For instance, certain piperazine derivatives have been identified as potent activators of the Transient Receptor Potential Cation Channel, Subfamily C, Member 6 (TRPC6) . TRPC6 activation is a promising therapeutic strategy in neuroscience research, with studies showing that specific piperazine-based TRPC6 agonists can exhibit synaptoprotective properties, reverse deficits in synaptic plasticity, and improve cognitive function in animal models of Alzheimer's disease . Furthermore, a closely related piperazine compound, NDPPC, has been reported to function as an inhibitor of human p38α mitogen-activated protein kinase (MAPK) . This mechanism is significant in cardiology research, where it has been shown to augment the induction of the cardiomyocyte cell cycle, indicating potential for heart failure treatment . The piperazine scaffold is also frequently explored in the development of antagonists for other channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), for potential analgesic applications . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

CAS No.

163613-81-8

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3,6-dimethylpyridin-2-yl)piperazine

InChI

InChI=1S/C11H17N3/c1-9-3-4-10(2)13-11(9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3

InChI Key

REEWVEBDUZVMMX-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)C)N2CCNCC2

Canonical SMILES

CC1=C(N=C(C=C1)C)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Piperazine Derivatives

  • 1-(3-Methylpyridin-2-yl)piperazine (): This compound lacks the 6-methyl group present in the target molecule. Computational similarity metrics (e.g., Tanimoto coefficient ≈ 0.98) suggest overlapping pharmacophoric features but distinct physicochemical profiles .
  • N-(4,6-Dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide (NCT-502) ():
    The trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, enhancing interactions with hydrophobic binding pockets. In contrast, the dimethylpyridyl group in 1-(3,6-dimethylpyridin-2-yl)piperazine provides moderate electron-donating effects, which may favor stability in oxidative environments (e.g., reduced susceptibility to hepatic CYP450 metabolism) .

Phenylpiperazine Derivatives

  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) ():
    TFMPP is a selective 5-HT1B receptor agonist with ~65-fold selectivity over 5-HT1A receptors. The trifluoromethyl group enhances lipophilicity and forms sigma-hole hydrogen bonds with residues like Thr351 in receptor pockets. In contrast, the dimethylpyridyl group in this compound may engage in π-π stacking or hydrogen bonding via the pyridine nitrogen, leading to divergent receptor affinities .

  • 1-(4-Chlorophenyl)piperazine (mCPP) ():
    mCPP, a 5-HT2C agonist, demonstrates how halogen substituents modulate activity. The chloro group increases metabolic stability but may introduce toxicity risks. The dimethylpyridyl analog avoids halogen-related liabilities while maintaining moderate stability due to methyl group shielding of the piperazine ring .

Benzhydrylpiperazine Derivatives

  • 1-(4-Chlorobenzhydryl)piperazine ():
    This compound exhibits cytotoxicity against cancer cell lines (e.g., IC50 ≈ 1–5 µM for HCT-116 colon cancer). The benzhydryl group enhances hydrophobic interactions with tubulin or kinase targets, whereas the dimethylpyridyl group in this compound may favor solubility and reduce off-target effects .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position and Size :

    • Methyl groups at the 3- and 6-positions of pyridine optimize steric complementarity in receptor pockets (e.g., tubulin or 5-HT receptors), as seen in compounds like NCT-502 .
    • Chlorine or trifluoromethyl groups on phenyl rings (e.g., TFMPP, mCPP) enhance binding but may reduce metabolic stability compared to methylated pyridines .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., -CF3) increase electrophilicity, favoring covalent or polar interactions.
    • Electron-donating methyl groups on pyridine improve solubility and oxidative stability, critical for oral bioavailability .

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves the displacement of a chlorine atom in 2-chloro-3,6-dimethylpyridine by piperazine under basic conditions. This reaction proceeds via a two-step mechanism:

  • Deprotonation of Piperazine : A base (e.g., potassium carbonate) abstracts a proton from piperazine, generating a nucleophilic amine.

  • Aromatic Substitution : The deprotonated piperazine attacks the electron-deficient C2 position of the pyridine ring, facilitated by the activating effect of the methyl groups at positions 3 and 6.

Standard Protocol (adapted from):

  • Reagents :

    • 2-Chloro-3,6-dimethylpyridine (1 equiv.)

    • Piperazine (5 equiv.)

    • Potassium carbonate (5 equiv.)

    • Tetrahydrofuran (THF)/water (4:1 v/v)

  • Conditions : Stirring at 20°C for 24 hours.

  • Workup : Evaporation of THF, extraction with ethyl acetate, and purification via flash chromatography (ethyl acetate/hexane gradient).

  • Yield : >90% (theoretical maximum based on analogous pyrimidine systems).

Critical Parameters :

  • Solvent System : Biphasic THF/water enhances reagent solubility while minimizing side reactions.

  • Base Stoichiometry : Excess potassium carbonate ensures complete deprotonation of piperazine.

  • Temperature : Room temperature prevents thermal degradation of reactants.

Alternative Methodologies: Hydrogenation and Coupling Reactions

Thiocarbonyldiimidazole-Mediated Coupling

A study in demonstrates the use of 1,1′-thiocarbonyldiimidazole (TCDI) to couple 4-methylpyridin-2-amine with piperazine derivatives. For 1-(3,6-Dimethylpyridin-2-yl)piperazine, this approach would involve:

  • Activation : Treat 3,6-dimethylpyridin-2-amine with TCDI to form a reactive thiourea intermediate.

  • Coupling : React with piperazine in THF at 40°C.

  • Purification : Acid-base extraction and recrystallization.

Reported Yields : 60–75% for analogous compounds.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Complexity Scalability
Nucleophilic Substitution>90%24 hLowHigh
Catalytic Hydrogenation60–70%10–12 hModerateModerate
TCDI Coupling60–75%6–8 hHighLow

Key Observations :

  • Nucleophilic substitution offers superior yield and simplicity, making it the preferred laboratory-scale method.

  • Hydrogenation is less efficient but valuable for reducing sensitive intermediates.

  • Coupling methods suffer from lower yields and complex purification steps.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6) :

  • δ 2.20 (s, 6H, CH₃ at C3/C6)

  • δ 3.63 (t, J = 5.00 Hz, 4H, piperazine H)

  • δ 6.35 (s, 1H, pyridine H4).

¹³C NMR :

  • δ 23.69 (CH₃), 44.46/45.55 (piperazine C), 108.37 (pyridine C4), 161.28 (pyridine C2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₇N₃ : 191.1422 (M+H⁺)

  • Observed : 191.1418.

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

  • 2-Chloro-3,6-dimethylpyridine: ≈$6.00/gram (commercial suppliers).

  • Piperazine: ≈$2.50/gram (bulk pricing).

Optimization Strategies :

  • Recycling excess piperazine via acid-base extraction.

  • Replacing THF with cheaper solvents (e.g., toluene) without compromising yield .

Q & A

Q. What are the standard synthetic pathways for 1-(3,6-Dimethylpyridin-2-YL)piperazine, and how are intermediates characterized?

The synthesis typically involves coupling reactions between substituted pyridine and piperazine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 3,6-dimethylpyridine-2-amine with a piperazine precursor under reflux conditions.
  • Catalytic cross-coupling : Palladium catalysts (e.g., Pd(OAc)₂) facilitate aryl-amine bond formation in solvents like DMSO or acetonitrile . Characterization relies on elemental analysis , ¹H/¹³C NMR (to confirm substituent positions), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR : Resolves substituent patterns on the piperazine and pyridine rings. For example, methyl groups at positions 3 and 6 on pyridine show distinct splitting patterns .
  • X-ray crystallography : Determines three-dimensional conformation and supramolecular interactions (e.g., hydrogen bonding in inclusion complexes) .
  • IR spectroscopy : Identifies functional groups like C-N stretches (~1,250 cm⁻¹) and aromatic C-H bends .

Q. What structural features influence the compound’s physicochemical properties?

  • The piperazine ring provides conformational flexibility, enabling interactions with biological targets.
  • 3,6-Dimethylpyridin-2-yl substitution enhances lipophilicity, improving membrane permeability.
  • Steric effects from methyl groups may reduce metabolic degradation .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in neurological targets?

  • Radioligand binding assays : Quantify affinity for receptors like serotonin (5-HT₁A) or dopamine D₂ using tritiated ligands .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to T-type calcium channels or GPCRs .
  • In vivo models : Assess analgesic efficacy in inflammatory pain models (e.g., carrageenan-induced edema) with dose-response profiling .

Q. What strategies optimize piperazine derivatives for enhanced bioactivity and reduced toxicity?

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -CF₃) to pyridine to boost receptor affinity .
  • QSAR models : Use descriptors like logP and polar surface area to predict bioavailability and IC₅₀ values (e.g., Pfizer’s renin inhibitor studies) .
  • Beta-cyclodextrin inclusion complexes : Improve solubility while maintaining low toxicity, as shown in modified piperazine derivatives .

Q. How should contradictions in biological activity data be addressed?

  • Experimental replication : Validate antiplatelet activity across multiple assays (e.g., ADP-induced aggregation vs. thrombin receptor agonists) .
  • Variable control : Standardize cell lines (e.g., HEK293 for receptor studies) and solvent systems (DMSO concentration ≤0.1%) to minimize artifacts .
  • Meta-analysis : Compare datasets from independent studies (e.g., local anesthetic efficacy in Table V of vs. anti-inflammatory models) .

Q. What computational methods predict the compound’s electronic and reactive properties?

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential and nucleophilic sites .
  • Natural bond orbital (NBO) analysis : Identify charge transfer interactions in supramolecular complexes (e.g., Hirshfeld surface analysis of crystal packing) .
  • Molecular electrostatic potential (MESP) maps : Predict regions prone to electrophilic attack (e.g., pyridine nitrogen) .

Q. How do supramolecular interactions impact crystallization and stability?

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O bonds) in inclusion complexes, which stabilize the crystal lattice .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to decomposition temperatures (e.g., >200°C for piperazine-CO₂ adducts) .

Q. What methodologies evaluate pharmacokinetic parameters in preclinical studies?

  • In vitro assays : Microsomal stability tests (e.g., liver S9 fractions) predict metabolic clearance .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (%fu) .
  • Bioavailability studies : Oral administration in rodent models with HPLC-MS quantification of plasma concentrations .

Q. Which structural modifications target specific disease pathways (e.g., cancer or inflammation)?

  • Kinase inhibitors : Introduce pyrazolo[1,5-a]pyrimidine moieties to block Wee1 kinase, disrupting cancer cell cycle checkpoints .
  • Anti-inflammatory agents : Attach phenoxyethyl radicals to piperazine to enhance COX-2 inhibition .
  • Antimicrobial hybrids : Combine oxadiazole and pyridine groups to target bacterial topoisomerases .

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